molecular formula C7H8Cl2N2O B12959022 2-chloro-1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanone

2-chloro-1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanone

Katalognummer: B12959022
Molekulargewicht: 207.05 g/mol
InChI-Schlüssel: PMZBLAOAFIWBHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanone is a synthetic organic compound that belongs to the class of pyrazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanone typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

4-chloro-3,5-dimethyl-1H-pyrazole+chloroacetyl chlorideThis compound\text{4-chloro-3,5-dimethyl-1H-pyrazole} + \text{chloroacetyl chloride} \rightarrow \text{this compound} 4-chloro-3,5-dimethyl-1H-pyrazole+chloroacetyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanone can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic substitution: Products include substituted pyrazoles with various functional groups.

    Oxidation: Products include pyrazole ketones or carboxylic acids.

    Reduction: Products include pyrazole alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-chloro-1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-chloro-1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. The chloro group and pyrazole ring allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The exact molecular pathways and targets depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-chloro-1,3-dimethylimidazolidinium chloride: Another chloro-substituted heterocyclic compound with different applications.

    4-chloro-3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of 2-chloro-1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanone.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its combination of chloro and pyrazole functionalities makes it a versatile compound for various synthetic and research purposes.

Eigenschaften

Molekularformel

C7H8Cl2N2O

Molekulargewicht

207.05 g/mol

IUPAC-Name

2-chloro-1-(4-chloro-3,5-dimethylpyrazol-1-yl)ethanone

InChI

InChI=1S/C7H8Cl2N2O/c1-4-7(9)5(2)11(10-4)6(12)3-8/h3H2,1-2H3

InChI-Schlüssel

PMZBLAOAFIWBHV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1C(=O)CCl)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.